molecular formula C5H9F2N B6230578 2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers CAS No. 2107431-02-5

2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers

Cat. No.: B6230578
CAS No.: 2107431-02-5
M. Wt: 121.1
InChI Key:
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Description

“2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The term “diastereomers” refers to stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .


Synthesis Analysis

The synthesis of such compounds involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of diastereomers is defined by their non-mirror image, non-identical stereoisomer configurations . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical and Chemical Properties Analysis

Diastereomers can have different physical properties and reactivity . They have different melting points and boiling points and different densities .

Mechanism of Action

The mechanism of action involves the formation of X–CF2H bond where X is oxygen, nitrogen or sulfur. This is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, drowsiness or dizziness, and are suspected of causing cancer . It is advised to handle these compounds with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions in this field involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers involves the reaction of a cyclopropane compound with a difluoromethylating agent followed by amination to introduce the amine group. The reaction is expected to yield a mixture of diastereomers due to the presence of chiral centers in the starting material.", "Starting Materials": [ "2-methylcyclopropane", "Difluoromethylating agent (e.g. difluoromethyl iodide, difluoromethyl sulfone, etc.)", "Aminating agent (e.g. ammonia, primary amine, etc.)" ], "Reaction": [ "Step 1: Treatment of 2-methylcyclopropane with a difluoromethylating agent in the presence of a base (e.g. potassium carbonate) to yield 2-(difluoromethyl)-2-methylcyclopropane.", "Step 2: Amination of 2-(difluoromethyl)-2-methylcyclopropane with an aminating agent (e.g. ammonia) in the presence of a catalyst (e.g. palladium on carbon) to yield 2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers." ] }

CAS No.

2107431-02-5

Molecular Formula

C5H9F2N

Molecular Weight

121.1

Purity

0

Origin of Product

United States

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